Osoresnontrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action & Scientific Rationale

Osoresnontrine is designed to specifically inhibit the PDE9A enzyme [1]. This mechanism is central to its potential therapeutic effects in cognitive disorders.

- PDE9A Function: The PDE9A enzyme selectively hydrolyzes and inactivates cyclic guanosine monophosphate (cGMP) in the brain. cGMP is a crucial secondary messenger involved in synaptic plasticity, learning, and long-term memory [1].

- Therapeutic Rationale: By inhibiting PDE9A, this compound is expected to increase cGMP levels in the brain. This enhancement of cGMP signaling is hypothesized to support cognitive function, making it a potential treatment for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [1].

The diagram below illustrates the proposed signaling pathway and drug target.

Proposed mechanism of this compound action via PDE9A inhibition.

Clinical Trial Landscape

As an investigational drug, this compound has been evaluated in several clinical trials. The table below summarizes the key studies identified.

| Condition | Phase | Status | Purpose |

|---|---|---|---|

| Schizophrenia | 2 | Completed | Treatment efficacy & safety [1] |

| Schizophrenia | 2 | Terminated | Treatment (reason not specified) [1] |

| Alzheimer's Disease | 1 | Completed | Treatment [1] |

| Psychosis | 2 | Terminated | Prevention [1] |

Research and Development Considerations

For researchers in the field, the following points are critical:

- Current Status: The development of this compound appears to have encountered challenges, as indicated by two terminated Phase 2 trials. The specific reasons for termination (e.g., efficacy, safety, or strategic decisions) are not detailed in the available public data and would require further investigation [1].

- Therapeutic Potential: The ongoing research into PDE9A inhibition for cognitive disorders underscores the scientific interest in this pathway. However, the clinical translatability and benefit-risk profile of this compound remain unestablished [1].

The information available from published sources is primarily limited to drug structure, mechanism, and trial status. Detailed experimental protocols, efficacy data, and safety profiles from clinical trials are not publicly available in these search results.

References

Mechanism of Action and Pharmacological Profile

Osoresnontrine was designed as a symptomatic treatment based on the hypothesis that inhibiting PDE9A would enhance cognitive function by modulating neuronal signaling.

- Primary Molecular Target: this compound acts as a potent and selective inhibitor of the PDE9A enzyme [1] [2]. PDE9A has the highest known affinity for its substrate, cyclic guanosine monophosphate (cGMP), among all phosphodiesterases [3].

- Therapeutic Hypothesis: The intended mechanism was to increase intracellular cGMP levels in the brain. This elevation was expected to enhance signaling downstream of the NMDA receptor, a process critical for synaptic plasticity and long-term potentiation (LTP), which are cellular correlates of learning and memory [2] [4].

- Target Engagement: Preclinical studies confirmed that the drug crossed the blood-brain barrier and produced a dose-dependent increase in cGMP levels in the cerebrospinal fluid of rodents and humans, providing clear evidence of its engagement with the PDE9A target in the central nervous system [2].

The following diagram illustrates the core signaling pathway that this compound was designed to influence:

This compound inhibits PDE9A to prevent cGMP hydrolysis, thereby enhancing downstream signaling for synaptic plasticity.

Quantitative Pharmacological Data

This compound was characterized as a highly selective PDE9A inhibitor. The table below summarizes its key physicochemical and in vitro inhibitory properties.

| Property | Value | Source / Context |

|---|---|---|

| Molecular Formula | C₁₆H₁₇N₅O₂ | [1] [2] |

| Molecular Weight | 311.34 g/mol | [1] [2] |

| PDE9A Inhibition (IC₅₀) | 52 - 65 nM | [2] [5] |

| Selectivity vs. PDE1A | IC₅₀ = 1.4 µM (≈27x less potent) | [2] [5] |

| Selectivity vs. PDE1C | IC₅₀ = 1.0 µM (≈19x less potent) | [2] [5] |

| Selectivity vs. other PDEs | IC₅₀ > 10 µM (PDE2A, 3A, 4B, 5A, 10A, etc.) | [2] [5] |

Key Experimental Evidence and Protocols

The pharmacological profile of this compound was established through a series of standardized in vitro and in vivo experiments.

- In Vitro Enzymatic Assays: Purpose: To determine the compound's potency (IC₅₀) and selectivity against a panel of human PDE enzymes. Methodology: The assay measures the inhibitor's ability to reduce the hydrolysis of a fluorescently-labeled or radio-labeled cGMP substrate by recombinant PDE enzymes. The concentration that inhibits 50% of the enzymatic activity (IC₅₀) is calculated [2].

- In Vivo Target Engagement: Purpose: To confirm that the drug engages its target in the brain and produces the intended biochemical effect. Methodology: Rodents or higher species are administered this compound. cGMP levels are subsequently quantified in brain tissue homogenates or cerebrospinal fluid (CSF) using techniques like enzyme immunoassay (EIA), confirming a dose-dependent increase in cGMP [2] [4].

- Synaptic Plasticity Measurements: Purpose: To assess the functional cellular consequence of PDE9A inhibition. Methodology: Electrophysiological recordings (e.g., in hippocampal brain slices) are used to measure Long-Term Potentiation (LTP). Enhancement of both early-phase and late-phase LTP after drug application indicates a strengthening of synaptic connections [2].

- Cognitive Behavioral Models: Purpose: To evaluate the translation of cellular effects into improved cognitive performance. Methodology: Rodents treated with this compound are tested in behavioral paradigms such as the Morris water maze (for spatial memory) and novel object recognition tasks (for episodic memory). Improved performance in these tasks suggests a pro-cognitive effect [2] [3].

Clinical Development Outcome

Despite robust preclinical data, this compound failed to demonstrate clinical efficacy.

- Phase II Trial Results: Two randomized, double-blind, placebo-controlled Phase II studies in patients with prodromal or mild Alzheimer's Disease found that BI 409306 did not meet its primary endpoint of improving cognitive function, as measured by the Neuropsychological Test Battery (NTB), after 12 weeks of treatment [4]. All secondary endpoints also showed no significant benefit.

- Safety and Tolerability: The drug was generally well-tolerated but was associated with dose-dependent transient ocular adverse events, such as photophobia (light sensitivity) and chromatopsia (abcolor perception) [2]. Pharmacokinetic studies revealed a significant challenge: systemic exposure was 4- to 5-fold higher in individuals with a CYP2C19 "poor metabolizer" genotype, complicating dosing and safety assessments [2].

- Development Status: Development of this compound was discontinued by Boehringer Ingelheim due to a consistent lack of efficacy across all clinical trials, including those for schizophrenia and attenuated psychosis syndrome [2] [6] [7].

This compound serves as a significant case study in drug development, demonstrating that a potent and selective investigational drug with confirmed target engagement may still fail to achieve therapeutic efficacy in patients, highlighting the complexity of treating CNS disorders.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. Discovery of Effective Inhibitors Against ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the efficacy, safety and tolerability of orally ... [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Inhibitors on PDE Signaling Pathways [abmole.com]

- 6. BI-409306 - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. A Phase II Randomised, Double-blind, Placebo-controlled ... [adisinsight.springer.com]

Osoresnontrine cognitive enhancement research

Mechanism of Action and Rationale

Osoresnontrine was designed to inhibit Phosphodiesterase 9 (PDE9), the enzyme with the highest affinity for cyclic guanosine monophosphate (cGMP) in the brain [1]. The proposed cognitive-enhancing mechanism involves the NO-cGMP signaling pathway, crucial for synaptic plasticity and long-term potentiation (LTP), which are fundamental processes for learning and memory [1].

The diagram below illustrates this signaling pathway and the drug's target.

This compound inhibits PDE9A to boost cGMP, enhancing synaptic plasticity.

Clinical Development Status and Data

This compound (also known as BI-409306) was investigated in Phase 2 trials for cognitive dysfunction and psychotic disorders [2]. According to the database, the drug's highest phase was Phase 2, and its status is now Discontinued [2]. A 2025 review also confirms that PDE9 inhibitors, including this compound, have shown positive cognitive effects in preclinical studies but have not yet progressed beyond clinical trials [1].

The table below summarizes key indications from its clinical development:

| Indication | Highest Phase | Locations | Status |

|---|---|---|---|

| Cognitive Dysfunction [2] | Phase 2 | United States, Austria, Belgium, Canada, France [2] | Discontinued [2] |

| Psychotic Disorders [2] | Phase 2 | United States, Canada, United Kingdom [2] | Discontinued [2] |

| Behavioural disorders [2] | Phase 2 | China, United Kingdom [2] | Discontinued [2] |

Experimental Research Context

While specific protocols for this compound are not detailed in the search results, preclinical research on PDE9 inhibitors provides context for the types of experiments used to evaluate cognitive effects.

- Molecular Modeling: Studies on similar PDE9 inhibitors used molecular docking and dynamics simulations to design compounds and predict their binding to the PDE9A enzyme's active site [1].

- In Vitro Enzyme Inhibition: The core assay involves measuring a compound's ability to inhibit PDE9A enzyme activity, typically reported as an IC50 value (the concentration needed to inhibit half the enzyme activity). For reference, similar potent PDE9 inhibitors have IC50 values in the nanomolar range (e.g., 89-91 nM) [1].

- In Vivo Behavioral Tests: Preclinical cognitive assessment often uses models such as [1]:

- Social recognition tasks

- Object recognition tasks

- Morris water maze (assessing spatial learning and memory)

Future Research Directions

The discontinuation of this compound highlights the challenges in developing cognitive enhancers. Current research is exploring new strategies:

- Multitarget-Directed Ligands (MTDLs): Given the complex nature of diseases like Alzheimer's, a promising trend is designing single molecules that act on multiple targets. Recent studies combine PDE9 inhibition with other properties, such as antioxidant activity, in a single molecule to potentially achieve greater efficacy [1].

- Focus on Specific Symptoms: Research is ongoing to determine if PDE9 inhibition is more effective for specific symptom domains, such as the cognitive deficits associated with schizophrenia [3].

References

Neuroprotective Effects of Naringenin in Rodents

The following table summarizes key quantitative data from a study investigating Naringenin's protective action against memory and brain function impairments induced by oseltamivir in rats [1].

| Parameter Measured | Change with Oseltamivir (Tam) | Change with Naringenin + Oseltamivir (Nar+Tam) | Research Implication |

|---|---|---|---|

| Total Oxidant Status (TOC) | Significant Increase | Significant Decrease vs. Tam | Naringenin counters oxidative stress. |

| Total Nitric Oxide (TNO) | Significant Increase | Significant Decrease vs. Tam | Naringenin reduces nitrosative stress. |

| Cytochrome P450 (CYP450) | Significant Increase | Significant Decrease vs. Tam | Naringenin may modulate drug metabolism. |

| Total Antioxidant Capacity (TAC) | Significant Decrease | Significant Increase vs. Tam | Naringenin boosts brain's antioxidant defense. |

| Ca²⁺ ATPase Activity | Significant Decrease | Significant Increase vs. Tam | Naringenin helps maintain calcium homeostasis. |

| Fatty Acid-Binding Protein 7 (FABP7) | Significant Decrease | Significant Increase vs. Tam | Naringenin may support fatty acid metabolism in brain. |

| Y-Maze Performance | Impaired | Improved vs. Tam | Naringenin protects against working memory deficits. |

Detailed Experimental Protocol

The methodology from the Naringenin study can be adapted as a template for evaluating other compounds [1]:

- Animals and Grouping: 24 rats were divided into 4 groups (n=6): Control (vehicle), Naringenin (Nar) (50 mg/kg body weight/day), Oseltamivir (Tam) (0.75 mg/kg, twice daily), and Co-treatment (Nar+Tam).

- Dosing Route and Duration: All drugs were administered via oral gavage for five consecutive days.

- Behavioral Assessment: On day 5, spatial working memory was assessed using the Y-maze test. Spontaneous alternation behavior (entering all three arms in sequence) is used to measure short-term memory.

- Tissue Collection and Biochemical Analysis: On day 6, rats were decapitated, brains were excised, and homogenates were prepared. The following biochemical analyses were performed:

- Total Antioxidant Capacity (TAC) & Total Oxidant Status (TOC): Assess overall oxidative stress levels.

- Total Nitric Oxide (TNO): Measures nitrosative stress.

- Ca²⁺ ATPase Activity: Indicates neuronal health and calcium signaling.

- Total CYP450 Content: Evaluates potential for drug-metabolizing enzyme interactions.

- FABP7 Level: Determines impact on fatty acid binding in the brain.

Conceptual Workflow for Cognitive Testing

This diagram outlines the core experimental logic and relationship between the treatment, behavioral testing, and molecular analysis used in the study.

Experimental workflow for evaluating cognitive effects in rodents.

Future Research Directions

Based on the available information, here are some suggestions for your research:

- Verify the Compound Name: Please double-check the spelling of "Osoresnontrine." You might also search broader databases for any closely named compounds or its molecular targets.

- Explore Related Pathways: The Naringenin study highlights oxidative stress, calcium dysregulation, and lipid metabolism as key mechanisms in cognitive function. These are promising pathways to investigate for any novel nootropic compound [1].

- Adapt the Protocol: The experimental framework provided is robust and can be modified to test your compound of interest by substituting the treatment groups.

References

Osoresnontrine Preclinical Profile

Osoresnontrine (developmental code BI-409306) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor investigated as a potential treatment for cognitive impairments in central nervous system disorders like Alzheimer's disease and schizophrenia [1] [2].

Molecular and Physicochemical Properties [1]

| Property | Detail |

|---|---|

| International Nonproprietary Name (INN) | This compound |

| Developmental Codes | BI-409306, SUB 166499 |

| CAS Number | 1189767-28-9 |

| Molecular Formula | C₁₆H₁₇N₅O₂ |

| Molecular Weight | 311.34 g/mol |

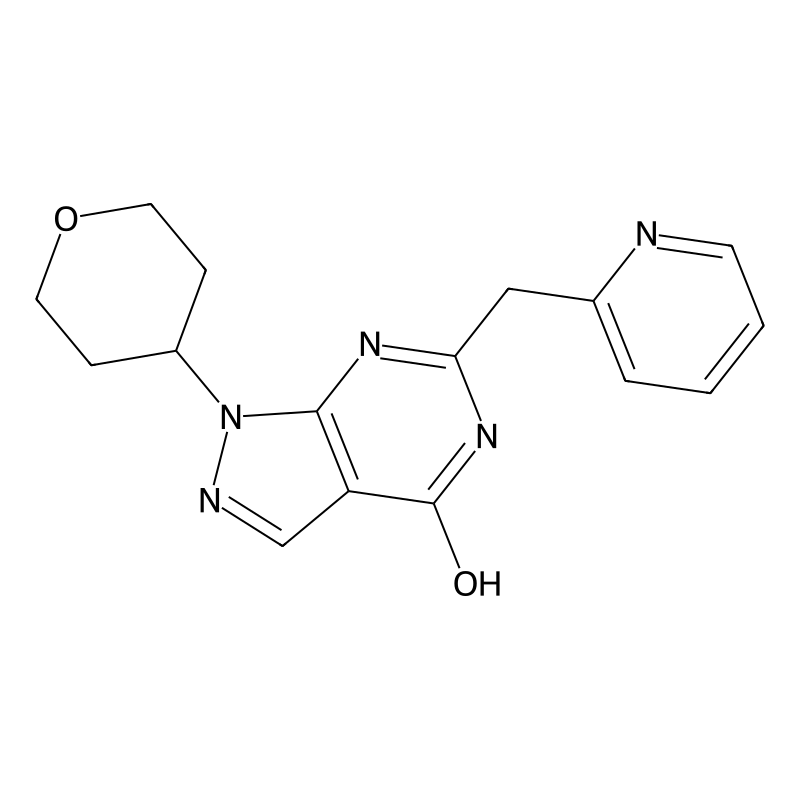

| IUPAC Name | 1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

| Appearance | White to off-white solid powder |

| Solubility in DMSO | 22-25 mg/mL (70.66-80.30 mM) |

In Vitro Pharmacology and Selectivity [1] [3] [4]

The table below summarizes the inhibitory profile of this compound against various PDE enzymes, demonstrating its high potency and selectivity for PDE9A.

| Phosphodiesterase (PDE) Enzyme | IC₅₀ (Half-Maximal Inhibitory Concentration) |

|---|---|

| PDE9A | 52 nM - 65 nM |

| PDE1C | 1.0 µM |

| PDE1A | 1.4 µM |

| PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, PDE10A | >10 µM (no significant inhibition) |

Mechanism of Action and Preclinical Efficacy

This compound's therapeutic rationale is based on a well-defined neurobiological hypothesis. The diagram below illustrates the proposed signaling pathway through which it exerts its effects.

Figure 1: Proposed signaling pathway for this compound's cognitive-enhancing effects.

- Target Engagement and Neurochemical Effects: Preclinical studies confirmed that this compound successfully crosses the blood-brain barrier [1]. In rodents, it produced a dose-dependent increase in cerebrospinal fluid (CSF) levels of cGMP, providing direct evidence of target engagement in the central nervous system [1] [5].

- Effects on Synaptic Plasticity and Memory: In rat hippocampal slices, this compound enhanced long-term potentiation (LTP), a cellular correlate of memory [1] [3]. In vivo, studies in rodents demonstrated that treatment improved performance on cognitive tasks assessing working and episodic memory [1] [2].

General Preclinical Methodologies

While the search results confirm the outcomes of key experiments, they lack the granular, step-by-step protocols. The general methodologies employed in the preclinical development are inferred below.

- In Vitro Enzymatic Assays: Used to determine the compound's potency (IC₅₀) and selectivity against a panel of recombinant human PDE enzymes [1].

- In Vivo Target Engagement: Rodent models were used to demonstrate brain penetration and pharmacodynamic action by measuring increased cGMP levels in the cerebrospinal fluid after drug administration [1].

- Ex Vivo Electrophysiology: Hippocampal brain slices from rodents were used to measure the compound's effect on synaptic strength, specifically the enhancement of Long-Term Potentiation (LTP) [1] [3].

- In Vivo Behavioral Studies: The cognitive-enhancing effects were evaluated in rodent models using standardized behavioral tests such as social recognition tasks, object recognition tasks, and the Morris water maze [1] [5].

Development Status and Conclusion

Despite the strong preclinical rationale and confirmed target engagement, the clinical development of this compound was discontinued. Phase II clinical trials in Alzheimer's disease and schizophrenia failed to demonstrate statistically significant cognitive improvement compared to placebo [1]. This outcome highlights a key challenge in drug development: a compound can have robust preclinical data but still lack therapeutic efficacy in patients.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound (BI-409306) | PDE9A Inhibitor [medchemexpress.com]

- 4. Kinase Inhibitors on PDE Signaling Pathways [abmole.com]

- 5. Discovery of Effective Inhibitors Against ... [pmc.ncbi.nlm.nih.gov]

Osoresnontrine clinical trial investigations

Framework for Early Clinical Trial Design

When a novel compound enters clinical development, the early-phase trials typically focus on safety, tolerability, and understanding how the drug behaves in the body. Below is a summary of core objectives and designs for such trials.

Table 1: Core Components of Early Clinical Investigations

| Trial Phase | Primary Objectives | Common Design | Key Endpoints |

|---|---|---|---|

| Phase I (First-in-Human) | Assess safety, tolerability, and determine a safe dosage range. [1] | Often single ascending dose (SAD) and multiple ascending dose (MAD) in healthy volunteers or patients. [1] | Incidence and severity of adverse events; pharmacokinetic (PK) parameters like C~max~ and AUC. [1] |

| Phase II (Proof-of-Concept) | Gather preliminary data on efficacy and further evaluate safety. [2] | Often randomized and controlled; may include dose-finding (dose-response) or dose titration designs. [1] | Efficacy biomarkers or clinical outcomes; continued safety monitoring. [2] |

A critical concept in dose-finding trials is the "titration paradox". [1] This is a selection bias where patients who respond poorly to a low dose are titrated to a higher one, while good responders stay on the low dose. If not accounted for, this can create a misleading inverse relationship between dose and response. [1] Using population modeling approaches (like nonlinear mixed-effects models) that account for variability between individuals is a recognized method to overcome this paradox. [1]

Guidelines for Reporting Experimental Protocols

To ensure reproducibility and rigor, experimental protocols must be reported with sufficient detail. The following table outlines key elements required for a comprehensive protocol, based on guidelines for reporting in the life sciences. [3]

Table 2: Essential Data Elements for an Experimental Protocol [3]

| Data Element Category | Description and Examples |

|---|---|

| Objectives & Hypothesis | A clear statement of the research question and the expected outcome. |

| Reagents & Materials | Detailed descriptions including sources, catalog numbers, and unique identifiers where possible (e.g., RRID). [3] |

| Sample Preparation | Procedures for handling, storage, and preparation of all samples. |

| Workflow & Steps | A sequential, detailed list of all actions performed, including specific parameters (e.g., time, temperature). [3] |

| Instrumentation & Equipment | Specifications of equipment used, including model numbers and software versions. [3] |

| Data Analysis Plan | Pre-defined methods for statistical and data analysis. [2] |

Visualizing a Hypothetical Mechanism and Trial Workflow

Since the specific mechanism of action for Osoresnontrine is unknown, the diagram below illustrates a generalized signaling pathway that a novel drug might target, inspired by pathways found in biological research. [4] [5]

The following diagram outlines a standard workflow for an early-stage clinical trial, incorporating elements like dose titration.

How to Proceed with Your Investigation

Given the lack of specific data, here are some practical steps you can take:

- Verify the Compound Name: Double-check the spelling of "this compound". Consider if it might be a code (e.g., OS-RE-non-trine) or an internal project name.

- Search Clinical Trial Registries: Look for the compound on official registries like ClinicalTrials.gov (U.S.), the EU Clinical Trials Register, and other international databases.

- Consult Scientific Literature: Perform a broad search on platforms like PubMed for the compound name or related target pathways.

References

- 1. Dose/exposure–response modeling in dose titration trials [pmc.ncbi.nlm.nih.gov]

- 2. The reporting of outcomes in randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guideline for reporting experimental protocols in life sciences [pmc.ncbi.nlm.nih.gov]

- 4. OsFKBP12 transduces the sucrose signal from OsNIN8 to the ... [pmc.ncbi.nlm.nih.gov]

- 5. The osmoregulatory pathway represses mating ... [pmc.ncbi.nlm.nih.gov]

Osoresnontrine schizophrenia research background

Current Frontiers in Schizophrenia Research

The field is moving beyond traditional dopamine-focused models, with several key areas of innovation shaping clinical trials and drug development.

Novel Therapeutic Targets: Research is increasingly exploring non-dopaminergic pathways. Promising mechanisms include glutamatergic, serotonergic, and anti-inflammatory pathways [1]. A 2025 study also highlighted a specific type of cortical GABAergic projection neuron that is abnormally active in a mouse model of a neuropsychiatric syndrome linked to schizophrenia; reducing this activity restored normal sleep patterns, identifying a potential new treatment target [2].

Addressing Unmet Needs: There is a strong focus on developing treatments for cognitive impairment and negative symptoms, which are major contributors to long-term disability but poorly addressed by existing antipsychotics [1] [3]. Digital tools, such as computational speech analysis, are being validated to provide objective markers of negative symptom severity, offering more sensitive endpoints for clinical trials [3].

Treatment Resistance and Early Prediction: About one-third of patients develop treatment-resistant schizophrenia (TRS), which is now often considered a distinct illness subtype [4]. Consensus guidelines (TRRIP) have been established to standardize the definition of TRS, requiring persistent symptoms despite at least two adequate trials of different antipsychotics [5]. Research is actively developing prognostic models to identify patients at high risk of TRS at the first episode, aiming to enable earlier intervention with treatments like clozapine [4].

Quantitative Insights from Recent Meta-Analysis

The table below summarizes effect sizes for cognitive impairments in schizophrenia, as captured by the CANTAB battery, from a 2025 meta-analysis of 54 studies [3]. This data is crucial for understanding the magnitude of impairment and powering clinical trials.

| Cognitive Domain | CANTAB Task | Effect Size (Hedge's g) |

|---|---|---|

| Attention/Vigilance | Rapid Visual Information Processing | 1.10 |

| Reasoning/Problem Solving | One Touch Stockings of Cambridge | 0.90 |

| Working Memory | Spatial Working Memory | 0.89 |

| Visual Learning/Memory | Paired Associates Learning | 0.85 |

| Speed of Processing | Reaction Time | 0.80 |

| Social Cognition | Emotion Recognition Task | 0.65 |

| Verbal Learning/Memory | Verbal Recognition Memory | 0.42 |

Note: A global effect size of g=0.89 was observed, consistent with a generalized cognitive deficit. Effect sizes are negative (impairment) and moderate-to-large in magnitude [3].

Experimental Protocols in Key Research Areas

Here are methodologies from contemporary studies that illustrate current experimental approaches.

Protocol for Digital Speech Marker Analysis

This protocol assesses negative symptoms, a key unmet need [3].

- Task Administration: Participants complete brief, standardized speech tasks such as "Picture Description" and "verbal Journaling."

- Data Acquisition: Audio responses are recorded.

- Feature Extraction: Computational analysis extracts specific speech features, including:

- Mean pause duration

- Proportion of unfilled pauses

- Phonation rate

- Speech rate

- Clinical Correlation: Extracted features are correlated with clinician-rated scores on standardized scales like the Schedule for the Assessment of Negative Symptoms (SANS) to establish convergent validity.

- Validation: Discriminant validity is tested by ensuring features do not correlate with positive symptom scores.

Protocol for a Prognostic Model for Treatment Resistance

This methodology aims to identify first-episode schizophrenia patients at high risk of developing TRS [4].

- Data Source: Use individual participant data from large, well-characterized longitudinal first-episode psychosis cohorts.

- Predictor Identification: Select candidate predictors based on literature and stakeholder consultation. Key variables include:

- Poor premorbid functioning

- Longer duration of untreated psychosis (DUP)

- Greater severity of negative symptoms at onset

- Younger age of onset

- Lack of early treatment response

- Model Development and Validation: Develop a prognostic model using penalized regression, handle missing data with multiple imputation, and perform internal validation via bootstrapping to obtain optimism-adjusted performance metrics.

- Clinical Tool Translation and Acceptability Testing: Translate the model into a clinical tool and assess its acceptability and perceived utility through qualitative focus groups with clinicians in early intervention services.

Research Workflow Diagram

The following diagram outlines a generalized workflow for modern schizophrenia research and drug development, integrating the areas discussed above.

This workflow shows the integration of biomarker discovery for both target identification and patient stratification in modern schizophrenia research.

References

- 1. The Future Landscape of Schizophrenia Research [appliedclinicaltrialsonline.com]

- 2. Breakthrough study identifies potential treatment for ... [news-medical.net]

- 3. SIRS 2025: Insights on Schizophrenia Research, From ... [cambridgecognition.com]

- 4. a clinical tool for predicting risk of treatment resistance ... [pmc.ncbi.nlm.nih.gov]

- 5. Treatment resistant schizophrenia - PMC - NIH [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Preclinical Evidence

The therapeutic rationale for Osoresnontrine was based on enhancing synaptic plasticity and memory by increasing neuronal cGMP levels.

Signaling Pathway and Rationale

Phosphodiesterase 9A (PDE9A) is an enzyme with high affinity for cyclic guanosine monophosphate (cGMP), highly expressed in brain regions critical for learning and memory [1]. By inhibiting PDE9A, this compound prevents the breakdown of cGMP [1]. Elevated cGMP amplifies signaling downstream of the NMDA receptor, a process critical for long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory [1]. This mechanism was distinct from symptomatic treatments like donepezil, as it aimed to enhance both early and late LTP for more durable cognitive effects [2].

The following diagram illustrates this core signaling pathway and the drug's target engagement:

Key Preclinical Findings

Preclinical studies provided robust evidence supporting the proposed mechanism:

- Target Engagement: Treatment with this compound led to a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats [1].

- Synaptic Plasticity: It facilitated both early and late phases of Long-Term Potentiation (LTP) in rodent hippocampal slices, a direct measure of synaptic strengthening [1] [3].

- Behavioral Outcomes: The compound improved performance in cognitive tasks assessing working and episodic memory in rodent models [1].

Clinical Trial Data and Outcomes

This compound was evaluated in multiple randomized, double-blind, placebo-controlled Phase II trials. The table below summarizes the design and outcomes of these key studies.

| Trial Focus | Patient Population | Key Design Elements | Primary Outcome & Results |

|---|---|---|---|

| Prodromal to Mild AD [1] | Patients with prodromal or mild Alzheimer's Disease | Two separate, well-controlled studies | Failed to meet primary endpoints of cognitive improvement. No significant drug-placebo difference. |

| Cognitive Impairment in Schizophrenia [1] | Patients with schizophrenia | Randomized, double-blind, placebo-controlled trial | Failed to meet primary endpoints for cognitive improvement. |

Despite failing to show clinical efficacy, the trials confirmed that this compound engaged its intended target, as evidenced by a dose-dependent increase in cGMP in human cerebrospinal fluid [1]. The drug was generally well-tolerated but associated with dose-dependent adverse events, most commonly transient ocular disorders such as photophobia and chromatopsia [1].

A significant pharmacokinetic challenge was identified: this compound's metabolism is highly dependent on the CYP2C19 enzyme. This resulted in 4- to 5-fold higher systemic exposure in individuals with a "poor metabolizer" genotype, complicating dosing and safety assessments [1].

Pharmacological Profile

- Physicochemical Properties: this compound is a white to off-white solid powder with moderate solubility in DMSO (22-25 mg/mL) and predicted low water solubility. It complies with Lipinski's Rule of Five, indicating good drug-likeness for oral administration [1].

- Selectivity Profile: The compound demonstrated high selectivity for PDE9A over a panel of other PDE isoforms (PDE1A, PDE1C, PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, and PDE10A), with IC₅₀ values all above 10 µM. It also showed no significant activity against 95 non-PDE targets at 10 µM [1] [3].

Why Did this compound Fail?

The failure of this compound is a significant case study in CNS drug development. It illustrates that a compound can have a potent and selective mechanism, strong preclinical data, and confirmed target engagement in humans, yet still fail to produce a therapeutic benefit [1]. This highlights:

- The complexity of Alzheimer's disease and the potential limitations of targeting a single pathway within its multifactorial pathology.

- The gap between preclinical models and human disease, where improvements in synaptic plasticity and memory in rodents did not translate to measurable cognitive benefits in patients.

- The challenges of the translational neuroscience approach in neurodegenerative disorders [1].

Research and Development Context

The search for effective Alzheimer's treatments remains highly active. As of 2025, the Alzheimer's drug development pipeline includes 138 drugs in 182 clinical trials [4]. The approach of targeting PDE9 is still being explored, including in the design of Multitarget-Directed Ligands (MTDLs) that combine PDE9 inhibition with other properties, such as antioxidant activity, to address the complex pathology of AD [2].

References

Neuropsychiatric Events & Antiviral Drugs: A Research Overview

The table below summarizes key evidence on the association between antiviral drugs and neuropsychiatric events, highlighting the ongoing debate in the scientific community.

| Antiviral Drug | Reported Neuropsychiatric Events | Key Evidence & Current Consensus | Proposed Mechanisms (if applicable) |

|---|

| Oseltamivir (Tamiflu) | Acute psychosis, delirium, hallucinations, abnormal behavior, suicidal ideation, paranoia, mania [1] [2] [3]. | Conflicting Evidence: • Case Reports & Spontaneous Data: Multiple reports, especially in adolescents and young adults, note symptom onset within 48 hours of treatment [1] [3]. • Recent Large-Scale Studies (2024-2025): Systematic reviews and cohort studies find no evidence oseltamivir increases the risk of NPEs; some suggest a protective effect during influenza infection [4] [5] [6]. • High-Risk Factors: Extended use (≥6 weeks), high dosage (150 mg twice daily), and adolescence may increase risk [3]. | Inhibition of human monoamine oxidase-A (MAO-A); action on GABA, NMDA receptors; stimulation of D2 dopaminergic receptors [2]. | | Valacyclovir / Acyclovir (Herpes/Cytomegalovirus) | Confusion, auditory/visual hallucinations, tremor, coma, psychosis, mania [2]. | Toxicity is often associated with high serum levels, typically in the context of renal failure. Symptoms usually appear within 24-72 hours of treatment and resolve after discontinuation [2]. | High serum and cerebrospinal fluid (CSF) concentrations of the metabolite CMMG [2]. | | Efavirenz (HIV) | Depression, vivid dreams, psychosis, hallucinations [2]. | Well-documented side effects; subjective effects are sometimes compared to psychedelic drugs [2]. | Affinity for serotonin 5-HT2A/5-HT2C receptors, GABA-A receptors, and the serotonin transporter [2]. |

Methodologies for Investigating Antiviral-Related Neuropsychiatric Effects

For a research-oriented guide, here are detailed methodologies from key studies that have investigated this phenomenon.

1. Study Design: Retrospective Cohort Study

- Objective: To determine the association between influenza infection, oseltamivir treatment, and serious neuropsychiatric events requiring hospitalization in a pediatric population [6].

- Population: 692,975 children aged 5-17 years enrolled in Tennessee Medicaid over two influenza seasons [6].

- Exposure Ascertainment: Person-days were classified into mutually exclusive groups: "untreated influenza," "treated influenza" (days with oseltamivir dispensed), "posttreatment period," "influenza prophylaxis," and "no exposure" [6].

- Outcome Measurement: The primary outcome was a hospitalization for a neuropsychiatric event, identified using a validated ICD-10 coding algorithm with high positive predictive value (~90%) [6].

- Statistical Analysis: Poisson regression was used to estimate incidence rate ratios (IRRs), comparing event rates during "treated influenza" to "untreated influenza" periods, while adjusting for time-varying covariates measured on each person-day [6].

2. Study Design: Systematic Review and Meta-Analysis

- Objective: To systematically synthesize evidence on the associations of oseltamivir with neuropsychiatric and behavioral adverse events [4] [5].

- Search Strategy: Comprehensive searches of PubMed/Medline, Embase, and Cochrane Library from inception through October 31, 2024, using MeSH terms and keywords related to oseltamivir and neuropsychiatric outcomes [5].

- Inclusion/Exclusion: Included studies comparing oseltamivir with a control group; excluded non-original articles (e.g., editorials, case reports), non-English publications, and studies without quantitative data on NPE frequency or risk estimates [5].

- Data Synthesis: Outcomes were categorized into five groups (e.g., affective disorders, psychotic disorders, suicide-related behaviors). A two-stage meta-analysis was performed to calculate pooled risk ratios (RRs), using a random-effects model to account for heterogeneity [5].

3. Study Design: Randomized Controlled Trial (RCT) on Antivirals in Schizophrenia

- Objective: To determine if the antiviral drug valaciclovir reduces hippocampal neuroinflammation in patients with schizophrenia [7].

- Design: A double-blind, monocenter study where 24 patients with schizophrenia were randomized to receive either valaciclovir (8 g/day) or placebo for seven days [7].

- Primary Endpoint: Change in neuroinflammation, measured by TSPO binding using [¹¹C]-PK11195 Positron Emission Tomography (PET) scans before and after treatment [7].

- Additional Measures: Psychotic symptoms and cognitive functioning were also assessed [7].

Mechanistic Pathways and Experimental Workflows

Based on the reviewed literature, the following diagram outlines a proposed experimental workflow for investigating antiviral drug associations with psychosis, integrating methodologies from clinical and mechanistic studies.

A proposed multi-stage research workflow for evaluating the neuropsychiatric safety of antiviral drugs, moving from observational data to clinical trials.

Interpretation and Research Implications

The evidence suggests that the influenza virus itself is a significant trigger for serious neuropsychiatric events [6] [8]. Much of the early concern regarding oseltamivir was based on case reports that could not disentangle the effect of the drug from the effects of the underlying infection.

For researchers, this area requires:

- Careful Confounder Control: Future observational studies must meticulously control for the confounding effect of influenza infection.

- Focus on High-Risk Populations: Research should prioritize individuals with pre-existing psychiatric conditions [1] [9] and adolescents [3], who may be more vulnerable.

- Mechanistic Studies: More work is needed to elucidate the biological pathways, such as the role of neuroinflammation [7], by which both viruses and drugs might influence neuropsychiatric states.

References

- 1. Exacerbation of neuropsychiatric symptoms in an adult ... [pmc.ncbi.nlm.nih.gov]

- 2. Neuropsychiatric Effects of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psychiatric Adverse Events Associated with Oseltamivir [rescp.org]

- 4. Associations of oseltamivir with neuropsychiatric and ... [pubmed.ncbi.nlm.nih.gov]

- 5. A systematic review and meta-analysis - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Influenza With and Without Oseltamivir Treatment and ... [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral treatment in schizophrenia: a randomized pilot PET ... [pmc.ncbi.nlm.nih.gov]

- 8. Neuropsychiatric Response in Children with Flu [discoveries.vanderbilthealth.com]

- 9. Acute exacerbation of psychiatric symptoms during ... [sciencedirect.com]

Quantitative Profiling of Osoresnontrine

The table below summarizes the key biochemical characteristics of Osoresnontrine as a selective PDE9A inhibitor.

| Property | Value / Description |

|---|---|

| PDE9A IC50 | 52 nM [1] [2] [3] |

| Molecular Weight | 311.34 Da [1] [3] |

| Molecular Formula | C16H17N5O2 [1] |

| CAS Number | 1189767-28-9 [1] [2] [3] |

| Purity | >98% [1] |

| Solubility | Soluble in DMSO to >100 mM [1] |

| Selectivity Profile | Weak activity against PDE1A (IC50 1.4 µM) and PDE1C (IC50 1.0 µM). Activity against PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, and PDE10A is negligible (IC50 > 10 µM) [1] [2]. |

Mechanism of Action and Signaling Pathway

This compound functions by potently and selectively inhibiting Phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that hydrolyzes and breaks down cyclic guanosine monophosphate (cGMP), a critical second messenger in cellular signaling [4]. By inhibiting PDE9A, this compound elevates and prolongs the intracellular levels of cGMP, which leads to the enhanced activation of downstream effectors like protein kinase G (PKG). This cGMP-PKG signaling pathway influences various physiological processes.

Research indicates that PDE9A preferentially regulates cGMP pools generated by natriuretic peptide (NP) signaling via particulate guanylyl cyclase (pGC), rather than those generated by nitric oxide (NO) signaling through soluble guanylyl cyclase (sGC) [5] [6] [4]. This key distinction differentiates it from other PDEs like PDE5A and makes the NP-cGMP-PKG pathway a target for therapeutic intervention.

The following diagram illustrates the proposed signaling pathway regulated by PDE9A inhibition and its potential functional outcomes, particularly in the context of central nervous system (CNS) and cardiovascular research.

Proposed Experimental Applications

While detailed, step-by-step laboratory protocols for using this compound are not fully elaborated in the available public literature, the following outlines its application based on cited research contexts.

In Vitro Cell-Based Assays

- Purpose: To investigate the role of PDE9A in models of cardiac hypertrophy or cognitive function.

- General Method: Treat primary neonatal rat cardiomyocytes (RNCMs/NRCMs) or neuronal cell cultures with a hypertrophic stimulus (e.g., 100 µM Phenylephrine (PE) or 1 µM Endothelin-1 (ET-1)) or other relevant stressor. Co-incubate with this compound (a reference concentration is 500 nM) [7].

- Key Readouts:

- Hypertrophy: Measure cell surface area and expression of fetal genes (e.g., Nppa, Nppb).

- cGMP Signaling: Quantify intracellular cGMP levels using ELISA or similar techniques.

- PKG Activity: Assess downstream PKG activation.

- Validation: The anti-hypertrophic effects of PDE9A inhibition are blocked by PKG inhibitors, confirming the pathway's specificity [5].

In Vivo Animal Studies

- Purpose: To evaluate the therapeutic potential of this compound in disease models.

- General Method: Administer this compound orally to rodent models of disease. For example, in a rat model of isoproterenol (ISO)-induced heart failure, this compound was administered at doses of 1, 3, and 9 mg·kg⁻¹·d⁻¹ for three weeks [7].

- Key Readouts:

- Cardiac Function: Assessed via echocardiography (e.g., ejection fraction, fractional shortening).

- Molecular Analysis: Measure myocardial cGMP levels, phosphorylation of key proteins like phospholamban (PLB), and expression of SERCA2a in heart tissue post-sacrifice [7].

Research Context and Potential

This compound has been primarily investigated for potential use in central nervous system (CNS) disorders and cardiovascular diseases.

- CNS Applications: Due to its brain penetrance, it has been studied as a potential treatment for Alzheimer's disease and schizophrenia, with the aim of enhancing memory and cognitive function [1] [6].

- Cardiovascular Applications: Preclinical studies show that PDE9A inhibition protects against pathological cardiac hypertrophy, improves calcium handling, and postpones the transition to heart failure by upregulating the NP-cGMP-PKG pathway [5] [4] [7].

I hope these structured application notes provide a solid foundation for your research planning. Should you require further details on a specific experimental area, please feel free to ask.

Reference List

- Lee, D.I. et al. Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease. Nature 519, 472–476 (2015). [PMC Article]

- Abcam. BI-409306 (this compound). (2023). [Product Datasheet]

- AbMole BioScience. This compound (BI-409306). (2024). [Product Datasheet]

- Patel et al. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Front. Neurosci. 13, 837 (2019). [Journal Article]

- International Journal of Molecular Sciences. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression. Int. J. Mol. Sci. 26, 6361 (2025). [Review Article]

- Wang, Y. et al. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling. Acta Pharmacol Sin 38, 1257–1268 (2017). [Journal Article]

- TargetMol. This compound. (2023). [Product Datasheet]

References

- 1. BI-409306 (this compound) (CAS 1189767-28-9) | Abcam [abcam.com]

- 2. This compound (BI-409306) | CAS 1189767-28-9 | AbMole BioScience [abmole.com]

- 3. This compound | PDE | TargetMol [targetmol.com]

- 4. PDE9A Promotes Calcium-Handling Dysfunction in Right ... [mdpi.com]

- 5. Phosphodiesterase 9A Controls Nitric-oxide Independent ... [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 9A in Brain Regulates cGMP Signaling ... [frontiersin.org]

- 7. C33(S), a novel PDE9A inhibitor, protects against rat ... [nature.com]

Osoresnontrine solubility DMSO protocol

Chemical Profile & Solubility

The following table outlines the fundamental chemical characteristics and solubility data for Osoresnontrine, which is essential for planning experiments.

| Property | Description / Value |

|---|---|

| IUPAC Name | 6-(pyridin-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [1] |

| Synonyms | BI-409306, SUB-166499 [2] [1] |

| Molecular Formula | C₁₆H₁₇N₅O₂ [2] [1] |

| Molecular Weight | 311.34 g/mol [2] |

| CAS Number | 1189767-28-9 [2] [1] |

| Solubility in DMSO | ≥ 25 mg/mL (80.30 mM) [2] |

| Purity | > 98% [1] |

Protocol for Stock Solution Preparation

This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which is the first step for most in vitro applications.

Principle: Prepare a high-concentration stock solution in DMSO to facilitate subsequent dilution into aqueous buffers for biological assays while maintaining final DMSO at a concentration that minimizes cytotoxicity (typically ≤0.5%) [3].

Materials:

- This compound solid (HY-112831, MedChemExpress) [2]

- Anhydrous Dimethyl Sulfoxide (DMSO)

- Analytical balance

- Sterile microcentrifuge tubes

- Ultrasonic water bath (set to 60°C)

- Volumetric pipettes

Procedure:

- Weighing: Accurately weigh the required mass of this compound powder.

- Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL (80.30 mM) [2].

- Aid Dissolution: Sonicate the mixture in a warm water bath (up to 60°C) for a few minutes until a clear solution is obtained. Note: Hygroscopic DMSO can impact solubility; use newly opened containers for best results [2].

- Aliquoting and Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol for In Vitro Cell Culture Application

This workflow describes how to safely introduce this compound from a DMSO stock into cell culture systems.

Principle: Gradually dilute the DMSO stock solution into an aqueous buffer to achieve the desired final working concentration of this compound while keeping the DMSO concentration below cytotoxic levels (typically 0.1% - 0.5%) [3].

Materials:

- This compound stock solution in DMSO (from previous protocol)

- Cell culture medium (pre-warmed)

- Phosphate-Buffered Saline (PBS) or other aqueous buffer

- Sterile pipettes and tubes

Workflow:

Procedure:

- Initial Dilution: Dilute a small volume of the 25 mg/mL DMSO stock solution in an aqueous buffer like PBS. This intermediate dilution helps prevent the compound from precipitating upon direct addition to the culture medium [3].

- Final Dilution: Further dilute this intermediate solution into the complete cell culture medium to achieve the desired final concentration of this compound. Mix thoroughly.

- Critical Check: Ensure the solution remains clear. If turbidity appears, further dilution or brief sonication may be required [3].

- DMSO Concentration Control: The final concentration of DMSO in the cell culture medium must be kept at 0.5% or lower for most cell lines. For sensitive primary cells, a maximum of 0.1% is recommended [3].

- Experimental Control: Always include a vehicle control group treated with the same final concentration of DMSO alone to account for any solvent effects on the cells [3].

Critical Experimental Considerations

- DMSO Cytotoxicity: Even low concentrations of DMSO can alter neuronal excitability and cell viability [4]. Adhering to the ≤0.5% DMSO rule and including a vehicle control is non-negotiable for valid results.

- Analytical Chemistry Interference: If you plan to use LC-MS for quantification, be aware that DMSO can cause distorted chromatographic peaks and suppress electrospray ionization. If necessary, further dilute samples in a compatible solvent like methanol or aqueous buffers to minimize DMSO content before injection [5].

- Research Use Only: this compound is an investigational compound for research purposes only and is not for diagnostic or therapeutic use [2] [1].

Biological Context and Mechanism of Action

This compound is a potent and selective inhibitor of Phosphodiesterase-9A (PDE9A), an enzyme with high affinity for cyclic guanosine monophosphate (cGMP) [2] [6]. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, thereby increasing its levels in the brain. This amplifies cGMP-mediated signaling, which is crucial for synaptic plasticity and long-term potentiation (LTP), the cellular basis of learning and memory [6] [7]. This mechanism is being explored for cognitive enhancement in central nervous system disorders like Alzheimer's disease and schizophrenia [2] [6] [7].

Summary

The provided protocols offer a reliable foundation for working with this compound in a research setting. The key to success lies in the precise preparation of the DMSO stock solution and its careful, serial dilution to ensure the compound remains in solution and the final DMSO concentration is non-cytotoxic for your specific experimental model.

References

- 1. BI-409306 [acetherapeutics.com]

- 2. This compound (BI-409306) | PDE9A Inhibitor [medchemexpress.com]

- 3. Optimizing Peptide Solubility in Cell Culture: A Guide to ... [lifetein.com]

- 4. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter ... [pmc.ncbi.nlm.nih.gov]

- 5. DMSO in LCMSMS [chromforum.org]

- 6. Discovery of Effective Inhibitors Against ... [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments of phosphodiesterase inhibitors [frontiersin.org]

Available Handling Information & Proposed Protocol

The table below summarizes the available information on Osoresnontrine handling and suggested stability testing approaches.

| Aspect | Available Data / Suggested Protocol |

|---|---|

| Physical Form | White to off-white solid [1] |

| Stock Solution Storage | -80°C for 2 years; -20°C for 1 year (in DMSO) [1]. |

| Stability Indicators | Monitor for color change from white/off-white and precipitation in solution [1]. |

| Recommended Stability Study | Use HPLC to assess chemical purity and integrity over time under various storage conditions [2]. |

Experimental Protocol for Determining Storage Conditions

Since formal stability data is lacking, you can establish storage conditions with these experiments.

Accelerated Stability Studies

- Prepare multiple aliquots of the solid compound and stock solutions.

- Store samples at 4°C, -20°C, and -80°C.

- Analyze samples at set intervals (e.g., 1, 3, 6, 12 months) using HPLC to track purity loss.

For In Vitro Bioactivity Assays

- After storage, test compound efficacy in your established cell-based or enzymatic (PDE9A inhibition) assays [1].

- A significant increase in IC₅₀ value compared to a freshly prepared reference standard indicates potency loss due to degradation.

This compound's Role in Alzheimer's Disease Research

The diagram below illustrates the proposed mechanism of this compound and key experimental checks for stability in Alzheimer's disease research contexts.

Mechanism of Action and Research Context

This compound is a potent and selective phosphodiesterase-9A (PDE9A) inhibitor with an IC₅₀ of 52 nM [1]. PDE9A enzyme degrades cyclic guanosine monophosphate (cGMP) in the brain [3]. By inhibiting PDE9A, this compound is expected to increase cGMP levels, which enhances synaptic plasticity and improves cognitive functions like memory and learning [2]. This mechanism is being investigated for treating Alzheimer's disease and schizophrenia [3].

Key Recommendations for Researchers

- Assume Instability: Treat this compound as stable only for short periods under recommended conditions; verify key experimental results with freshly prepared stock solutions.

- Monitor Bioactivity: Incorporate positive controls in PDE9A inhibition or cGMP elevation assays to detect any loss of potency in stored samples [1].

- Document Handling: Meticulously record storage duration, temperature, and solution appearance for all experiments to aid in troubleshooting.

I hope this structured overview assists in your research planning. Should you require details on other aspects, such as its pharmacokinetic profile, I am ready to help.

References

Osoresnontrine selective PDE inhibition assay

Current Knowledge on Osoresnontrine

This compound is identified in the literature as a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A) [1]. Its primary mechanism of action is to block the degradation of cyclic guanosine monophosphate (cGMP) in the brain, thereby enhancing cGMP signaling [1]. This action is known to facilitate synaptic plasticity and improve performance on cognitive tasks, making it a candidate for treating Alzheimer's disease [1].

However, the search results lack specific quantitative data (such as IC₅₀ values for this compound against various PDEs) and the detailed protocols for its selectivity assay. The information available is summarized in the table below.

| Aspect | Available Information | Missing Details |

|---|---|---|

| Drug Name | This compound [1] | - |

| Primary Target | PDE9A [1] | - |

| Therapeutic Context | Alzheimer's Disease [1] | - |

| Key Experimental Findings | Increases brain cGMP, facilitates synaptic plasticity (LTP), improves working/episodic memory in rodents [1] | Specific experimental parameters & conditions |

| Selectivity Assay Data | - | IC₅₀ values against PDE9A and other PDE families, assay conditions (buffer, substrate concentration, incubation time) |

| Detailed Protocol | - | Step-by-step methodology for a standardized inhibition assay |

Generic Workflow for a PDE Inhibition Assay

The following diagram outlines a generalized workflow for conducting a PDE selectivity assay, which could be adapted for a compound like this compound. This illustrates the key steps involved in testing a compound's potency and selectivity across multiple PDE enzymes.

References

Osoresnontrine clinical trial design schizophrenia

Drug Profile and Mechanism of Action

Osoresnontrine (also known as BI 409306) is an investigational small molecule drug that was under clinical investigation for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease [1].

- Mechanism of Action: this compound is a high-affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) inhibitor [1].

- Therapeutic Rationale: By inhibiting PDE9A, the enzyme that breaks down cyclic guanosine monophosphate (cGMP), this compound is theorized to increase cGMP signaling in the brain. This pathway is involved in neuroplasticity, synaptic function, and memory formation, making it a target for addressing cognitive deficits.

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.

General Clinical Trial Design for Schizophrenia

While specific protocols for this compound are not public, regulatory guidelines and published research on schizophrenia drug development provide a framework for its likely trial design [2] [3].

Key Considerations for Trial Design:

- Patient Population: Trials for cognitive symptoms likely focused on stable patients with predominant, persistent symptoms. A key challenge is distinguishing primary negative symptoms (intrinsic to schizophrenia) from secondary negative symptoms (caused by other factors like medication side effects, depression, or environmental deprivation) [2].

- Control Groups: A three-arm trial design (placebo, active comparator, and investigational drug) is often recommended. This design helps confirm the drug's efficacy is superior to placebo and allows for a comparison with a standard treatment [3].

- Treatment Duration: For evaluating effects on persistent symptoms like cognitive deficits, long-term trials (e.g., 26-52 weeks) are necessary to demonstrate enduring efficacy [2].

- Endpoint Selection: The primary endpoint would likely be a change in score on a standardized scale. The specific scale would depend on the symptom domain targeted (e.g., cognitive batteries for cognitive impairment).

The table below summarizes core elements of clinical trial design for a drug targeting cognitive symptoms in schizophrenia.

| Design Element | Considerations for Schizophrenia Trials |

|---|---|

| Primary Goal | Demonstrate superiority over placebo in improving a specific symptom domain (e.g., cognition) [3]. |

| Recommended Design | Randomized, double-blind, placebo-controlled, parallel-group or three-arm (placebo, active comparator, test drug) design [3]. |

| Patient Population | Stable patients with well-defined, persistent symptoms. Must carefully exclude causes of secondary symptoms [2]. |

| Key Efficacy Measure | Change from baseline to endpoint on a validated, clinician-rated scale relevant to the target symptom domain. |

| Common Challenges | High placebo response, ensuring medication adherence, ethical use of placebo in severe illness, and accounting for confounding factors [2] [3]. |

Potential Biomarkers and Outcome Measures

The development of objective biomarkers is a major focus in modern schizophrenia research to complement clinical ratings [4].

Categories of Potential Biomarkers:

- Genetic markers: Schizophrenia has high heritability. Genome-wide association studies (GWAS) have identified over 100 associated loci, including genes involved in immunity, neurotransmission, and synaptic function (e.g., MHC region, MIR137, NRGN) [4].

- Inflammatory markers: Immune system alterations are implicated in schizophrenia, making inflammatory markers a area of interest [4].

- Neurotransmitter markers: Investigations focus on markers related to dopamine, glutamate, and serotonin systems [4].

- Pharmacogenomic markers: These aim to predict individual response to treatment and susceptibility to side effects [4].

Challenges and Future Directions

Developing new treatments for schizophrenia's cognitive symptoms faces several hurdles:

- Clinical Trial Sensitivity: Distinguishing a true drug effect from improvements due to other factors requires carefully controlled studies and precise patient characterization [2].

- Diagnostic Complexity: The heterogeneity of schizophrenia means a one-size-fits-all treatment is unlikely. Future research may focus on identifying biologically homogeneous subgroups [5].

- Regulatory Hurdles: Demonstrating a direct effect on primary symptoms, rather than an indirect improvement, is a key barrier to regulatory approval [2].

I hope this structured overview provides a solid foundation for your research and development planning. Should you require information on more specific aspects of clinical trial methodology, such as statistical analysis plans or patient recruitment strategies, please feel free to ask.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Asenapine in the treatment of negative symptoms of schizophrenia ... [medi.ru]

- 3. of new medicinal products for treating... Clinical trial designs [scielo.isciii.es]

- 4. Consensus on potential biomarkers developed for use in ... [pmc.ncbi.nlm.nih.gov]

- 5. Emerging drugs for schizophrenia : an update [pubmed.ncbi.nlm.nih.gov]

Comprehensive Experimental Models for Central Nervous System Disorders: Application Notes and Protocols

Introduction to CNS Disorder Models

Experimental models of central nervous system (CNS) disorders are indispensable tools for unraveling disease pathophysiology and advancing therapeutic development. These models span multiple methodologies, including in vivo systems that recapitulate neuroimmune interactions, in vitro platforms that enable reductionist studies of cellular mechanisms, and toxin-induced paradigms that model specific neurodegenerative processes. The complexity of neurological diseases demands a multifaceted approach to modeling, with each system offering unique advantages and limitations for investigating particular aspects of disease pathogenesis. For multiple sclerosis (MS), experimental autoimmune encephalomyelitis (EAE) has served as the predominant model system for over 70 years, fundamentally shaping our understanding of autoimmune neuroinflammation [1]. For Parkinson's disease (PD), both neurotoxin models and increasingly sophisticated in vitro systems have enabled detailed dissection of dopaminergic neuron vulnerability and protein aggregation pathology [2] [3].

The selection of an appropriate experimental model requires careful consideration of the specific research question, with particular attention to which aspects of human disease pathophysiology are essential to recapitulate. This application note provides a comprehensive overview of established and emerging model systems for major CNS disorders, with detailed protocols and analytical frameworks designed to facilitate their rigorous implementation in both basic and translational research settings. We emphasize standardized methodologies that enhance reproducibility while highlighting critical experimental considerations specific to neuroimmunology and neurodegenerative disease research.

Comparative Analysis of CNS Disorder Models

Table 1: In Vivo Models of Multiple Sclerosis

| Model Type | Induction Method | Key Features | Clinical Course | Applications |

|---|---|---|---|---|

| Classical EAE | Active immunization with CNS antigens (e.g., MOG, MBP, PLP) in CFA [1] | CD4+ T cell-mediated inflammation, blood-brain barrier disruption | Acute monophasic, chronic progressive, or relapsing-remitting depending on strain/antigen [4] | Study of autoimmune T cell activation, immune cell trafficking, neuroinflammation |

| AT-EAE | Adoptive transfer of activated myelin-specific T cells [1] | Purely inflammatory with minimal demyelination; reflects ADEM pathology | Rapid onset (3-4 days), complete remission within days in Lewis rats | T cell function and regulation studies; bypasses peripheral immunization phase |

| MOG-EAE | Immunization with MOG protein/peptide [1] | Combines encephalitogenic T cell response and demyelinating antibodies | Relapsing-remitting (SJL mice) or chronic (C57BL/6 mice) | Study of antibody-mediated demyelination, B cell contributions, complement activation |

| Marmoset EAE | Immunization with CNS homogenate or recombinant MOG [1] | Phylogenetically close to humans; combines T cell and antibody responses | Fulminant disease course mimicking MS humoral patterns | Pre-clinical treatment studies, imaging approaches |

| TMEV Model | Intracranial injection with Theiler's murine encephalomyelitis virus [4] | Viral persistence, chronic demyelination, axonal injury | Initial acute encephalitis followed by chronic demyelination | Viral etiology studies, axonal injury/repair mechanisms |

| Toxin-Induced | Cuprizone or lysolecithin administration [4] | Direct demyelination without adaptive immune involvement | Demyelination followed by remyelination after toxin withdrawal | Oligodendrocyte biology, remyelination therapies, axonal support mechanisms |

Table 2: In Vitro and Chemical-Induced Models of Neurodegenerative Disorders

| Model System | Induction Method | Key Pathological Features | Applications | Limitations |

|---|---|---|---|---|

| Rotenone PD Model | Chronic exposure (5 nM, 1-4 weeks) in human neuroblastoma cells [2] | α-synuclein accumulation/aggregation, oxidative stress, caspase-dependent apoptosis | PD pathogenesis mechanisms, mitochondrial dysfunction, oxidative stress studies | Requires extended exposure, low rate of spontaneous apoptosis (~5% at 4 weeks) |

| 2D Co-culture Systems | Multiple CNS cell types cultured in monolayer [3] | Cell-type specific responses, cell-cell interactions in controlled environment | Reductionist studies of specific pathways, high-throughput screening | Lacks native tissue architecture, limited microenvironmental complexity |

| 3D Culture Models | Bioengineered platforms incorporating multiple CNS cell types [3] | Enhanced physiological relevance, mimics brain tissue architecture | Disease modeling with tissue context, cell-cell interactions, neuronal connectivity | Technically challenging, less amenable to high-throughput approaches |

| iPSC-Derived Models | Patient-specific iPSCs differentiated into neurons/glia [3] | Patient-specific genetic background, multiple CNS cell types | Personalized medicine, human-specific disease mechanisms, drug screening | Variable differentiation efficiency, high cost, potential genetic instability |

Detailed Experimental Protocols

Protocol 1: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)

3.1.1 Background and Applications

EAE represents the most widely utilized animal model for investigating multiple sclerosis pathophysiology and evaluating potential therapeutic interventions. First described in the 1930s following immunization with spinal cord homogenates, EAE has evolved to encompass various species, immunization protocols, and clinical courses that model different aspects of MS heterogeneity [1]. The model is particularly valuable for studying CD4+ T cell-mediated autoimmunity, neuroimmune interactions, and mechanisms of CNS inflammation, though it does not fully recapitulate the complex etiology or pathological spectrum of human MS.

3.1.2 Materials

- Animals: SJL/J mice (for relapsing-remitting EAE with PLP139-151), C57BL/6 mice (for chronic EAE with MOG35-55), or Lewis rats (for acute monophasic EAE)

- Antigens: Myelin oligodendrocyte glycoprotein (MOG35-55), proteolipid protein (PLP139-151), or myelin basic protein (MBP)

- Adjuvants: Complete Freund's Adjuvant (CFA) containing heat-inactivated Mycobacterium tuberculosis

- Additional reagents: Pertussis toxin (for mouse models), anesthesia, phosphate-buffered saline (PBS)

- Equipment: Homogenizer, syringes with 27-gauge needles, heating pad, clinical scoring sheets

3.1.3 Step-by-Step Methodology

Antigen Emulsion Preparation:

- Dissolve the selected myelin antigen (e.g., MOG35-55) in PBS to a concentration of 1-2 mg/mL.

- Mix the antigen solution 1:1 with CFA containing 4-5 mg/mL of heat-inactivated M. tuberculosis.

- Emulsify the mixture thoroughly by repeated drawing through syringes connected by a connector or using a homogenizer until a stable water-in-oil emulsion forms (test by dropping onto water surface).

Immunization:

- Anesthetize animals and shave the lower back region.

- Subcutaneously inject 100-200 μL of emulsion distributed across 3-4 sites along the flanks (total antigen dose: 100-200 μg per mouse).

- For mouse models, administer 100-200 ng of pertussis toxin intraperitoneally immediately after immunization and again 48 hours later.

Clinical Monitoring and Scoring:

- Monitor animals daily beginning at day 7 post-immunization for clinical signs.

- Score clinical severity using a standardized 0-5 scale:

- 0: No clinical signs

- 1: Flaccid tail

- 2: Hindlimb weakness or partial paralysis

- 3: Complete hindlimb paralysis

- 4: Hindlimb paralysis with forelimb weakness

- 5: Moribund state or death

- Maintain animals with appropriate supportive care, including softened food and hydration support for animals with scores ≥3.

Histopathological Assessment:

- At experimental endpoint, transcardially perfuse animals with ice-cold PBS followed by 4% paraformaldehyde.

- Dissect and post-fix spinal cords and brains in 4% paraformaldehyde for 24 hours, then transfer to 30% sucrose for cryoprotection.

- Section tissues (10-20 μm thickness) using a cryostat or microtome.

- Stain sections with:

- Hematoxylin and eosin (H&E) for inflammatory infiltrates

- Luxol fast blue for myelin integrity

- Bielschowsky silver or anti-neurofilament antibodies for axonal integrity

- Anti-CD3, anti-CD4, or anti-CD8 antibodies for T cell infiltration

- Anti-Iba1 for microglial activation

- Anti-GFAP for astrogliosis

3.1.4 Troubleshooting and Optimization

- Low incidence or mild disease: Verify emulsion quality, check antigen viability, ensure proper pertussis toxin activity.

- High mortality at disease onset: Reduce antigen dose, particularly for highly encephalitogenic peptides like MOG35-55 in C57BL/6 mice.

- Variable disease course: Use age-matched animals (8-12 weeks recommended), maintain consistent housing conditions.

- Atypical clinical signs: Verify antigen specificity for the selected mouse strain; consider contamination or non-specific effects.

Protocol 2: In Vitro Parkinson's Model Using Chronic Rotenone Exposure

3.2.1 Background and Applications

Chronic exposure to low-dose rotenone, a specific mitochondrial complex I inhibitor, recapitulates key features of Parkinson's disease pathology in cultured cells, including α-synuclein accumulation, oxidative stress, and caspase-dependent apoptosis [2]. This model provides a valuable platform for investigating mechanisms of dopaminergic neuron vulnerability and screening potential neuroprotective compounds.

3.2.2 Materials

- Cell line: Human neuroblastoma SK-N-MC cells (ATCC)

- Culture medium: Minimum Essential Medium (MEM) with Earle's salts, 15% fetal bovine serum, 50 U/mL penicillin/streptomycin, 5 mM sodium pyruvate, non-essential amino acids

- Treatment: 5 nM rotenone prepared in ethanol (stock solution: 1 mM in DMSO)

- Assay reagents: CellTiter-Glo 2.0, glutathione assay kit, oxidative DNA/Protein damage detection kits, caspase-3 activity assay, antibodies for α-synuclein and ubiquitin

3.2.3 Step-by-Step Methodology

Cell Culture and Maintenance:

- Maintain SK-N-MC cells in complete MEM medium at 37°C in a 5% CO₂ humidified incubator.

- Passage cells approximately once weekly at 80-90% confluence using standard trypsin-EDTA protocol.

Chronic Rotenone Treatment:

- Plate cells at appropriate density (e.g., 5×10⁴ cells/cm²) in culture vessels.

- After 24 hours, replace medium with fresh medium containing 5 nM rotenone or vehicle control (0.001% ethanol).

- Culture cells for up to 4 weeks, feeding with fresh rotenone-containing medium three times per week.

- Passage cells as needed (approximately weekly) while maintaining continuous rotenone exposure.

Assessment of Pathological Features:

- α-Synuclein and ubiquitin accumulation: At weekly intervals, harvest cells for:

- Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and immunostain with anti-α-synuclein and anti-ubiquitin antibodies.

- Protein dot blots: Lys cells in RIPA buffer, separate soluble and insoluble fractions by centrifugation, and analyze using dot blot with same antibodies.

- Oxidative stress parameters:

- Measure glutathione levels using commercial assay kits.

- Quantify oxidative DNA damage (8-OHdG) and protein carbonylation.

- Apoptosis assessment:

- Measure caspase-3 activity using fluorogenic substrates.

- Quantify apoptosis by TUNEL staining or Annexin V/propidium iodide flow cytometry.

- α-Synuclein and ubiquitin accumulation: At weekly intervals, harvest cells for:

Sensitivity to Oxidative Challenge:

- After 4 weeks of rotenone exposure, treat cells with H₂O₂ (50-200 μM) for 6-24 hours.

- Assess cell viability using CellTiter-Glo 2.0 assay per manufacturer's instructions.

- Monitor cytochrome c release, caspase activation, and apoptosis markers.

3.2.4 Troubleshooting and Optimization

- Lack of pathological effects: Verify rotenone concentration and activity; ensure consistent exposure during feeding and passaging.

- Excessive cell death: Reduce rotenone concentration (2-4 nM) or decrease treatment duration.

- Variable responses between experiments: Use consistent cell passage numbers, serum batches, and rotenone stock solutions.

Protocol 3: In Situ Resistance Assay (ISRA) for Targeted Therapy Resistance

3.3.1 Background and Applications

The In Situ Resistance Assay (ISRA) models acquired resistance to targeted therapies in cancer cells, with applications for studying therapeutic resistance mechanisms in CNS malignancies [5]. This 6-16 week protocol provides a high-throughput, cost-effective approach for investigating resistance to molecularly targeted agents and identifying combination therapies to overcome resistance.

3.3.2 Materials

- Cell lines: Adherent or suspension cancer cell lines of interest

- Therapeutic agents: Targeted inhibitors (e.g., osimertinib, adagrasib, sotorasib) or conventional chemotherapeutics

- Cultureware: White-wall 96-well tissue culture plates for viability assays

- Reagents: CellTiter-Glo 2.0, trypsin-EDTA, PBS, DMSO

3.3.3 Step-by-Step Methodology

Determine Experimental Doses:

- Plate cells in 96-well plates (2500 cells/well for adherent lines, 10,000 cells/well for suspension lines).

- After 24 hours, treat with serial dilutions of therapeutic compounds (typically covering 0.0001 nM to 10,000 nM for targeted agents).

- Incubate for 72-96 hours, then assess viability using CellTiter-Glo 2.0.

- Calculate EC₅₀, EC₆₀, EC₇₅, EC₈₀, and EC₈₅ values from dose-response curves.

ISRA Setup and Maintenance:

- Plate cells at appropriate density in T25 or T75 flasks.

- Treat with predetermined EC₈₀ concentration of therapeutic agent.

- Maintain cultures for 6-16 weeks, passaging as needed while maintaining therapeutic pressure.

- Feed cells with fresh drug-containing medium 2-3 times weekly.

- Monitor emergence of resistant populations evidenced by increased proliferation rate.

Resistance Assessment:

- Isolate resistant populations and culture in parallel with parental controls.

- Perform dose-response curves to quantify resistance index (shift in EC₅₀).

- Evaluate combination therapies by treating resistant populations with primary agent plus secondary inhibitors.

Downstream Analysis:

- Perform molecular profiling (RNA sequencing, proteomics) of resistant vs. parental cells.

- Investigate resistance mechanisms through CRISPR screens or targeted approaches.

- Validate candidate resistance mechanisms using genetic or pharmacological perturbation.

3.3.4 Troubleshooting and Optimization

- Incomplete resistance development: Extend culture duration (up to 16 weeks), ensure consistent drug concentration throughout.

- Excessive cell death: Slightly reduce drug concentration (to EC₇₅ rather than EC₈₀) during initial selection phase.

- Contamination issues: Implement strict sterile technique, use antibiotic-antimycotic supplements during extended culture.

Signaling Pathways in CNS Disorders

Multiple Sclerosis Immunopathogenesis

Figure 1: Immunopathogenesis of Multiple Sclerosis. This diagram illustrates the key steps in MS pathophysiology, from peripheral activation of myelin-reactive T cells to CNS inflammation, demyelination, and axonal damage. The process involves complex interactions between adaptive and innate immune components, culminating in coordinated attack on CNS myelin [1] [4] [6].

Parkinson's Disease Molecular Pathways